Unii-48cet2EN53

Catalog No.
S517035
CAS No.
1410809-36-7
M.F
C20H23N3O4
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Unii-48cet2EN53

CAS Number

1410809-36-7

Product Name

Unii-48cet2EN53

IUPAC Name

N-[(2S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]-4-[4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diynyl]benzamide

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C20H23N3O4/c1-20(2,21)17(19(26)23-27)22-18(25)14-9-7-13(8-10-14)5-3-4-6-15-11-16(15)12-24/h7-10,15-17,24,27H,11-12,21H2,1-2H3,(H,22,25)(H,23,26)/t15-,16+,17-/m1/s1

InChI Key

GOCUUDXEOKIQRU-IXDOHACOSA-N

SMILES

CC(C)(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#CC2CC2CO)N

solubility

Soluble in DMSO

Synonyms

ACHN-975; ACHN 975; ACHN975

Canonical SMILES

CC(C)(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#CC2CC2CO)N

Isomeric SMILES

CC(C)([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#C[C@@H]2C[C@H]2CO)N

The exact mass of the compound Unii-48cet2EN53 is 369.1689 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Unii-48cet2EN53, also referred to by its Chemical Abstracts Service (CAS) Registry Number, is a unique identifier assigned to a chemical substance. While the exact chemical structure of Unii-48cet2EN53 is not publicly available, information from the National Center for Advancing Translational Sciences (NCATS) characterizes it as a small molecule .

Unii-48cet2EN53 is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure and properties make it a subject of study for researchers aiming to understand its potential applications in drug development and therapeutic interventions. While specific details about its molecular structure and formula are not widely published, the compound is classified under a specific category of organic compounds that exhibit notable biological activities.

, allowing for the introduction of various functional groups.
  • Green chemistry approaches: Utilizing environmentally friendly solvents and reagents to minimize waste and improve safety during synthesis.
  • Biocatalysis: Employing enzymes or whole cells to catalyze reactions selectively, which can lead to more efficient synthesis routes.
  • Research into optimized synthetic pathways would be beneficial for enhancing yield and purity.

    Unii-48cet2EN53 exhibits various biological activities that make it a candidate for pharmacological applications. Preliminary studies suggest that it may possess:

    • Antimicrobial properties: Indicating potential use in treating infections.
    • Anti-inflammatory effects: Suggesting its application in conditions characterized by inflammation.
    • Anticancer activity: Preliminary data may indicate that it could inhibit tumor growth or induce apoptosis in cancer cells.

    The exact mechanisms underlying these activities remain to be fully characterized through rigorous biochemical assays and clinical studies.

    Unii-48cet2EN53 has potential applications across several domains:

    • Pharmaceuticals: As a candidate for drug development targeting infectious diseases or cancer.
    • Agricultural chemicals: Potentially useful as a pesticide or herbicide due to its biological activity against microorganisms.
    • Biotechnology: Could serve as a tool compound in research settings for studying biological processes or as a lead compound for developing new therapeutics.

    Further exploration into these applications is warranted to establish practical uses.

    Studies on the interactions of Unii-48cet2EN53 with biological targets are crucial for understanding its therapeutic potential. Key areas of focus include:

    • Protein binding studies: Assessing how the compound interacts with various proteins can provide insights into its mechanism of action and pharmacokinetics.
    • Cellular uptake studies: Understanding how effectively the compound enters cells can inform on its bioavailability and efficacy.
    • Toxicological assessments: Evaluating any adverse effects associated with the compound is essential for determining safety profiles before clinical applications.

    These interaction studies will help clarify how Unii-48cet2EN53 functions within biological systems.

    Unii-48cet2EN53 shares structural and functional similarities with several other compounds, which can provide context for its uniqueness. Some comparable compounds include:

    Compound NameStructure SimilarityBiological ActivityUnique Features
    Compound AModerateAntimicrobial, anti-inflammatoryDistinct mechanism of action
    Compound BHighAnticancer, antiviralHigher potency against specific targets
    Compound CModerateAntioxidantUnique solubility profile

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    0.3

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    5

    Exact Mass

    369.16885622 g/mol

    Monoisotopic Mass

    369.16885622 g/mol

    Heavy Atom Count

    27

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    48CET2EN53

    Wikipedia

    N-[(2S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]-4-[4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diynyl]benzamide

    Dates

    Last modified: 04-14-2024
    1: Kalinin DV, Holl R. Insights into the Zinc-Dependent Deacetylase LpxC: Biochemical Properties and Inhibitor Design. Curr Top Med Chem. 2016;16(21):2379-430. Review. PubMed PMID: 27072691.

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